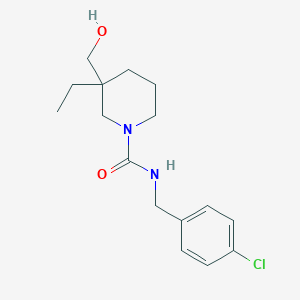
N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide is a compound that can be categorized under piperidine derivatives. Research has been conducted on similar structures to assess their chemical and pharmacological properties. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives to evaluate their anti-acetylcholinesterase activity, indicating the relevance of piperidine derivatives in medical chemistry (Sugimoto et al., 1990).
Synthesis Analysis The synthesis of related compounds typically involves several reaction steps, including elimination, reduction, and bromination reactions. For example, Bi (2014) describes the synthesis of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one, indicating the types of chemical reactions that might be involved in synthesizing compounds like N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide (Bi, 2014).
Molecular Structure Analysis The molecular structure of piperidine derivatives is crucial for their chemical and biological properties. Detailed analysis often involves spectroscopic methods like NMR and MS to characterize the structure. For example, the study by Bi (2015) provides insights into the molecular structure characterization of similar compounds, which is essential for understanding their behavior and activity (Bi, 2015).
Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, significantly impacting their chemical properties and potential applications. For instance, the work of Cheng De-ju (2014) on N-allyl-4-piperidyl benzamide derivatives highlights the types of chemical reactions these compounds can participate in and their resultant properties (Cheng De-ju, 2014).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline form are determined by the molecular structure of the compound. Studies like those conducted by Kumar et al. (2016) provide insights into how structural differences influence the physical properties of chemical compounds (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with biological molecules, are crucial for their application in various fields. The study by Kuleshova and Khrustalev (2000) on the role of hydrogen bonds in molecular packing in crystals of similar compounds can provide insights into the chemical behavior of N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide (Kuleshova & Khrustalev, 2000).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-16(12-20)8-3-9-19(11-16)15(21)18-10-13-4-6-14(17)7-5-13/h4-7,20H,2-3,8-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJCIZCRZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-(2-fluorophenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5645439.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)

![phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate](/img/structure/B5645456.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-2-ethoxyacetamide hydrochloride](/img/structure/B5645465.png)
![6-[(3-methyl-2-thienyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5645476.png)
![3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5645479.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[3-(2-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5645493.png)
![5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645500.png)
![3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5645514.png)
![N-(3'-methylbiphenyl-4-yl)-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B5645522.png)
![{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5645528.png)
